molecular formula C7H10BrN3 B13031430 5-(Bromomethyl)-2-ethylpyrimidin-4-amine

5-(Bromomethyl)-2-ethylpyrimidin-4-amine

Cat. No.: B13031430
M. Wt: 216.08 g/mol
InChI Key: ONMMHOBPRMUFQT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-ethylpyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromomethyl group at the 5-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-ethylpyrimidin-4-amine typically involves the bromomethylation of a suitable pyrimidine precursor. One common method involves the reaction of 2-ethylpyrimidin-4-amine with paraformaldehyde and hydrobromic acid in acetic acid. The reaction is carried out under reflux conditions to achieve the desired bromomethylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-ethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Methyl-substituted pyrimidine derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-ethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid synthesis and function.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their function. This interaction can affect various biochemical pathways, including those involved in cell proliferation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: Lacks the ethyl and amine groups, making it less versatile in chemical reactions.

    2-Ethylpyrimidine: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.

    4-Aminopyrimidine: Lacks both the bromomethyl and ethyl groups, limiting its applications in medicinal chemistry.

Uniqueness

5-(Bromomethyl)-2-ethylpyrimidin-4-amine is unique due to the presence of both the bromomethyl and ethyl groups, which enhance its reactivity and versatility in synthetic chemistry. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-(bromomethyl)-2-ethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2-3H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMMHOBPRMUFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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